4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole
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Overview
Description
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but differs in its substituents.
2-Azetidinone: Known for its role in β-lactam antibiotics, this compound shares the azetidine ring but has different biological activities.
Uniqueness
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1-methylpyrazole |
InChI |
InChI=1S/C7H11N3O/c1-10-5-7(4-9-10)11-6-2-8-3-6/h4-6,8H,2-3H2,1H3 |
InChI Key |
QBHFPPVDJCDVFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2CNC2 |
Origin of Product |
United States |
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